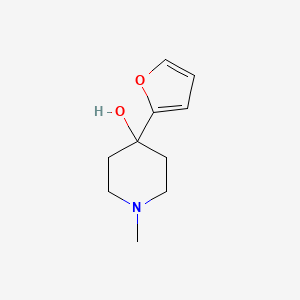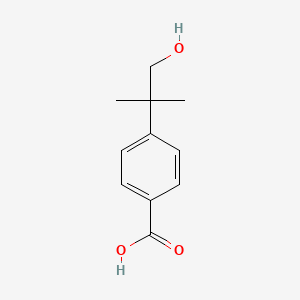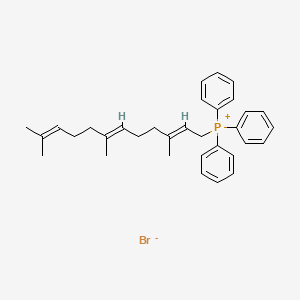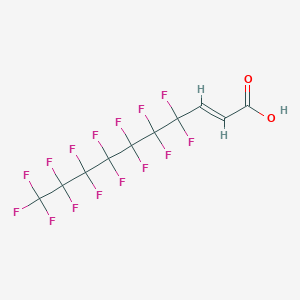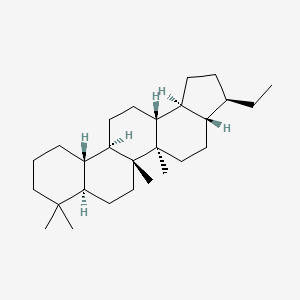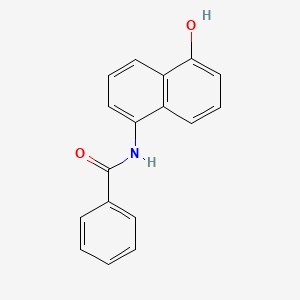
N-(5-hydroxynaphthalen-1-yl)benzamide
Overview
Description
“N-(5-hydroxynaphthalen-1-yl)benzamide” is a chemical compound with the CAS Number: 75528-55-1 . It has a molecular weight of 263.3 and its IUPAC name is N-(5-hydroxynaphthalen-1-yl)benzamide .
Molecular Structure Analysis
The molecular formula of “N-(5-hydroxynaphthalen-1-yl)benzamide” is C17H13NO2 . The InChI Code is 1S/C17H13NO2/c19-16-11-5-8-13-14(16)9-4-10-15(13)18-17(20)12-6-2-1-3-7-12/h1-11,19H,(H,18,20) .Physical And Chemical Properties Analysis
“N-(5-hydroxynaphthalen-1-yl)benzamide” has a melting point of 284 °C (decomp), a predicted boiling point of 399.4±15.0 °C, and a predicted density of 1.310±0.06 g/cm3 . Its pKa is predicted to be 9.52±0.40 .Scientific Research Applications
1. Inhibitors of Stearoyl-CoA Desaturase-1
A study focused on the SAR studies of benzamides as stearoyl-CoA desaturase-1 (SCD-1) inhibitors, which are crucial in lipid metabolism. This research led to the identification of a potent SCD-1 inhibitor showing promising results in murine and human assays, and demonstrated a dose-dependent decrease in the plasma desaturation index in mice (Uto et al., 2009).
2. Antifungal Agents
Benzamides were synthesized for potential use as antifungal agents. The study developed various benzamides, including 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide, and evaluated their antifungal activity, providing a significant contribution to antifungal medicinal chemistry (Narayana et al., 2004).
3. Corrosion Inhibition
Research on benzimidazole derivatives based on hydroxyquinoline, including compounds like 4-(1-((4-hydroxynaphthalen-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)benzoic acid, explored their use as corrosion inhibitors for steel in acidic solutions. These compounds showed high effectiveness in protecting steel against corrosion (Rbaa et al., 2020).
4. Antimicrobial Properties
A study on eco-friendly synthesis of 1,2,4-triazoles, which include derivatives with 2-hydroxynaphthalen-3-yl substituents, revealed their promising antimicrobial activities against various bacterial and fungal strains. This research contributes to the development of new antimicrobial compounds (Beyzaei et al., 2020).
5. Potential Alzheimer's Disease Treatment
A series of 5-aroylindolyl-substituted hydroxamic acids, including compounds with hydroxynaphthalen-1-yl benzamide, were developed as selective histone deacetylase 6 inhibitors. These compounds showed potential in ameliorating Alzheimer's disease phenotypes, representing a significant advance in the treatment of this neurodegenerative disease (Lee et al., 2018).
6. Anticancer Agents
Research on benzamides as novel PI3K inhibitors and anticancer agents showed that certain compounds, including 2-methoxy-3-phenylsulfonamino-5-(quinazolin-6-yl)benzamides, have potent antiproliferativeactivities in vitro against various human cancer cell lines. This study contributes to the development of new therapeutic options for cancer treatment (Shao et al., 2014).
7. Antimycobacterial Activity
A study synthesized and characterized a series of N-(alkoxyphenyl)-hydroxynaphthalenecarboxamides, demonstrating their potent antimycobacterial activity against various mycobacterial strains. This research is significant in the development of new treatments for tuberculosis and related infections (Goněc et al., 2016).
8. Analgesic and Anti-inflammatory Activities
An investigation on sulfamethoxazole derivatives, including compounds with hydroxynaphthalen-1-yl benzamide, evaluated their analgesic, anti-inflammatory, antioxidant, and antimicrobial activities. This study enhances the understanding of the pharmacological potential of these compounds in various therapeutic areas (Sahoo et al., 2020).
9. Neuroleptic Activity
Research on benzamides, including cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds, explored their potential as neuroleptics. This study contributes to the development of new drugs for the treatment of psychosis and related disorders (Iwanami et al., 1981).
10. Anticancer Evaluation of Metal Complexes
A study on the metal complexes of 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide evaluated their anticancer properties. These complexes showed significant toxicity against human colon carcinoma cells, highlighting their potential as anticancer agents (Rizk et al., 2021).
Safety and Hazards
The safety data sheet for a similar compound, Benzamide, suggests that it may be harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required . If exposed or concerned, it is advised to get medical attention/advice .
properties
IUPAC Name |
N-(5-hydroxynaphthalen-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c19-16-11-5-8-13-14(16)9-4-10-15(13)18-17(20)12-6-2-1-3-7-12/h1-11,19H,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDCEJXTXUQIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxynaphthalen-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




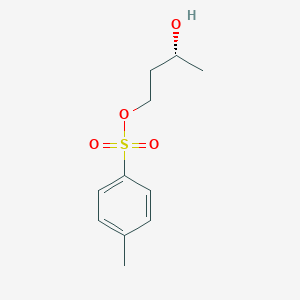
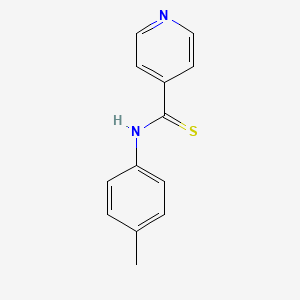
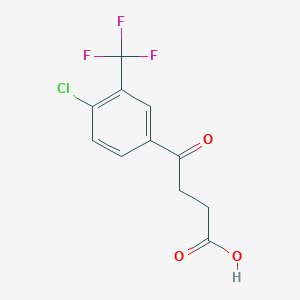
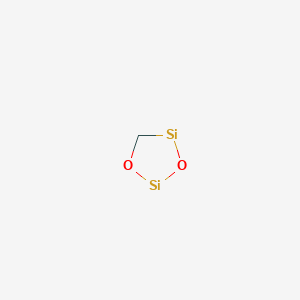
![1-{[4-(Aminomethyl)phenyl]methyl}imidazolidin-2-one](/img/structure/B3282648.png)
![5,7-Dichloro-6-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3282659.png)

![4-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B3282667.png)
